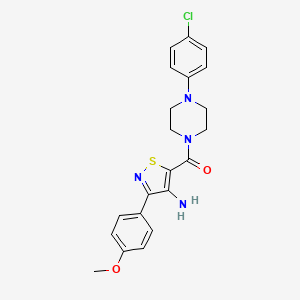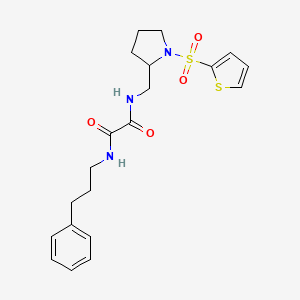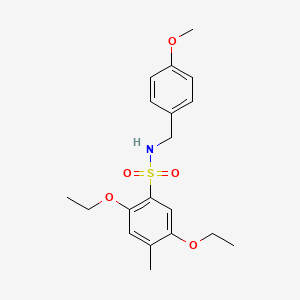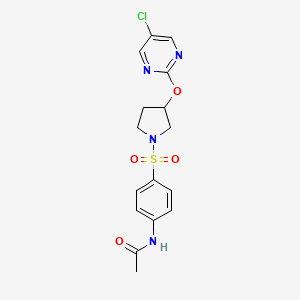![molecular formula C22H20N2O3 B2451476 1'-(2-(1H-indol-1-il)acetil)-3H-espiro[isobenzofurano-1,3'-piperidin]-3-ona CAS No. 1705339-70-3](/img/structure/B2451476.png)
1'-(2-(1H-indol-1-il)acetil)-3H-espiro[isobenzofurano-1,3'-piperidin]-3-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-(2-(1H-indol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a complex organic compound that features both indole and spiro structures. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals
Aplicaciones Científicas De Investigación
1’-(2-(1H-indol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
The compound, also known as 1’-[2-(1H-indol-1-yl)acetyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may have multiple targets.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound could potentially affect a variety of biochemical pathways.
Pharmacokinetics
The presence of a prenyl chain in some indole derivatives makes these compounds more lipophilic, which plays an important role in their antioxidant activity
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound could have a variety of effects at the molecular and cellular level.
Análisis Bioquímico
Biochemical Properties
The compound 1’-(2-(1H-indol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . Indole derivatives, such as this compound, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
The effects of 1’-(2-(1H-indol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1’-(2-(1H-indol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one involves its interactions at the molecular level. This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 1’-(2-(1H-indol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1’-(2-(1H-indol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
1’-(2-(1H-indol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 1’-(2-(1H-indol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one within cells and tissues involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 1’-(2-(1H-indol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one and its effects on activity or function could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
The synthesis of 1’-(2-(1H-indol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multiple steps, including the formation of the indole moiety and the spiro structure. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . The spiro structure can be introduced through a series of condensation reactions, often involving the use of methanesulfonic acid as a catalyst . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Comparación Con Compuestos Similares
Similar compounds include other indole derivatives and spiro compounds. For example:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Spirooxindoles: Known for their anticancer properties and structural similarity.
Indole-3-carboxaldehyde: Used in various synthetic applications and biological studies.
1’-(2-(1H-indol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one stands out due to its combined indole and spiro structures, offering unique chemical and biological properties that are not commonly found in other compounds .
Propiedades
IUPAC Name |
1'-(2-indol-1-ylacetyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c25-20(14-23-13-10-16-6-1-4-9-19(16)23)24-12-5-11-22(15-24)18-8-3-2-7-17(18)21(26)27-22/h1-4,6-10,13H,5,11-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXHHPWTHRGLLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)CN3C=CC4=CC=CC=C43)C5=CC=CC=C5C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-phenyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2451396.png)
![2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide](/img/structure/B2451397.png)
![3-((4-methyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2451399.png)
![(2E)-3-(2-chlorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}prop-2-enamide](/img/structure/B2451400.png)


![2-[(4-methoxybenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2451403.png)
![6-cyclopropyl-2-(2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2451404.png)
![2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2451406.png)
![2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2451409.png)




